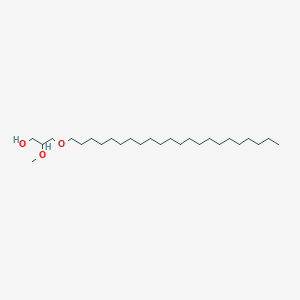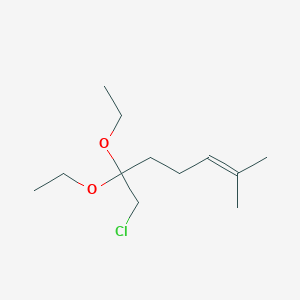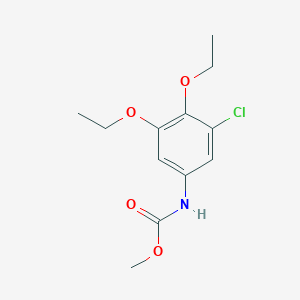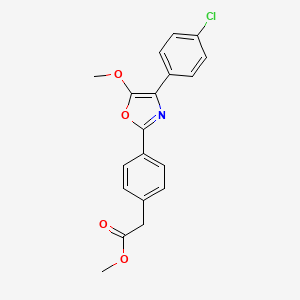![molecular formula C12H9BrN2O2S B14418791 N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-73-2](/img/structure/B14418791.png)
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the desired compound in excellent yields . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives of this compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications, including:
Anti-Microbial Activity: The compound has shown significant anti-microbial activity against various bacterial and fungal strains.
Anti-Cancer Potential: It has demonstrated potential as an anti-cancer agent, showing activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.
Pharmacological Studies: The compound is used in pharmacological studies to explore its effects on different biological targets and pathways.
Wirkmechanismus
The mechanism of action of N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s anti-microbial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromophenyl)furan-2-carboxamide: This compound has a similar structure but differs in the position of the bromine atom.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound contains a thiophene ring instead of a furan ring and has different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
82366-73-2 |
|---|---|
Molekularformel |
C12H9BrN2O2S |
Molekulargewicht |
325.18 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18) |
InChI-Schlüssel |
XHPDUCCGYWINAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)

![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)



![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
